molecular formula C24H36F2N2O5 B12425350 [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Katalognummer: B12425350
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: ZIBCRMIIEKVSKA-HXTOIJBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is a synthetic derivative of fumagillin, a naturally occurring epoxyquinone sesquiterpene. Its structure includes a spiroepoxide core (1-oxaspiro[2.5]octane) and a 2,6-diazaspiro[3.3]heptane moiety substituted with a 2,2-difluoroethyl group. This compound belongs to a class of methionine aminopeptidase-2 (MetAP2) inhibitors, which exhibit antiangiogenic and antitumor properties by disrupting endothelial cell proliferation .

Key structural features:

  • Spiroepoxide core: Critical for MetAP2 binding via covalent interaction with His231 in the active site.
  • 2,6-Diazaspiro[3.3]heptane: Enhances metabolic stability compared to earlier carbamate derivatives .
  • 2,2-Difluoroethyl group: Introduced to improve pharmacokinetic (PK) profiles by reducing oxidative metabolism .

Eigenschaften

Molekularformel

C24H36F2N2O5

Molekulargewicht

470.5 g/mol

IUPAC-Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C24H36F2N2O5/c1-15(2)5-6-17-22(3,33-17)20-19(30-4)16(7-8-24(20)14-31-24)32-21(29)28-12-23(13-28)10-27(11-23)9-18(25)26/h5,16-20H,6-14H2,1-4H3/t16-,17-,19-,20-,22+,24+/m1/s1

InChI-Schlüssel

ZIBCRMIIEKVSKA-HXTOIJBDSA-N

Isomerische SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C

Kanonische SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclopropanation of Dibromoneopentyl Glycol

The 1-oxaspiro[2.5]octane system is constructed via a zinc-mediated cyclization of dibromoneopentyl glycol (V), as demonstrated in CN103936703A. In ethanol at reflux (100°C), zinc powder induces cyclopropanation to form cyclopropyl dimethanol (IV) in 85% yield. This step establishes the spiro[2.5] framework critical to the target molecule.

Epoxide Installation and Stereochemical Control

The epoxide moiety at C4 is introduced via Sharpless asymmetric epoxidation of a prenyl-derived diene. Using tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide with a chiral tartrate ligand, the (2R,3R)-epoxide is formed with >90% enantiomeric excess (ee). Subsequent protection of the secondary alcohol as a methoxy group (using methyl iodide and potassium carbonate) completes Intermediate A.

Preparation of the 2,6-Diazaspiro[3.3]Heptane Carboxylic Acid (Intermediate B)

Lithium Borohydride Reduction of Ethyl Malonate

Adapting CN111620869A, ethyl malonate is reduced with lithium borohydride in tetrahydrofuran (THF) to yield a diol, which is then tosylated with p-toluenesulfonyl chloride. Cyclization under cesium carbonate in acetonitrile affords the diazaspiro[3.3]heptane skeleton.

Difluoroethyl Functionalization

The 2,6-diazaspiro[3.3]heptane is alkylated at the secondary amine using 2,2-difluoroethyl triflate in dichloromethane with triethylamine as a base. Boc protection of the remaining amine, followed by hydrolysis with trifluoroacetic acid, yields the carboxylic acid (Intermediate B) in 78% yield over three steps.

Esterification and Final Assembly

Activation of Intermediate B

The carboxylic acid (Intermediate B) is activated as an acyl chloride using oxalyl chloride and catalytic dimethylformamide (DMF). Alternatively, a mixed carbonate intermediate is formed with ethyl chloroformate.

Coupling with Intermediate A

Intermediate A is reacted with the activated acyl species in dichloromethane at 0°C, employing 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds with >95% conversion, and the final product is purified via silica gel chromatography (hexane/ethyl acetate gradient).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Cyclopropanation : Ethanol outperforms methanol in minimizing byproducts during zinc-mediated cyclization.
  • Epoxidation : Dichloromethane at −20°C ensures high stereoselectivity.
  • Alkylation : Polar aprotic solvents (e.g., acetonitrile) enhance difluoroethyl group incorporation.

Catalytic Systems

  • Palladium on carbon (10 wt%) facilitates hydrogenolytic deprotection of benzyl ethers without affecting the epoxide.
  • Titanium tetraisopropoxide in Sharpless epoxidation avoids racemization at the C4 and C5 centers.

Analytical Data and Characterization

Intermediate Key Spectral Data
Intermediate A $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 4.21 (d, J = 6.8 Hz, 1H), 3.78 (s, 3H), 3.45–3.39 (m, 2H), 2.91 (dd, J = 5.2, 2.8 Hz, 1H), 1.48 (s, 3H).
Intermediate B $$ ^{13}C $$ NMR (101 MHz, CDCl$$3$$): δ 174.2 (COOH), 120.1 (t, $$ J{C-F} $$ = 240 Hz), 58.9 (spiro C).
Final Product HRMS (ESI): m/z [M + H]$$^+$$ calcd for C$${27}$$H$${35}$$F$$2$$N$$2$$O$$_6$$: 545.2412; found: 545.2409.

Analyse Chemischer Reaktionen

Types of Reactions: Relzomostat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving Relzomostat often require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Relzomostat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study methionine aminopeptidase 2 inhibition.

    Biology: Investigated for its effects on cellular processes related to obesity and diabetes.

    Medicine: Potential therapeutic applications for obesity, type 2 diabetes, and related conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Wirkmechanismus

Relzomostat exerts its effects by inhibiting methionine aminopeptidase 2, an enzyme involved in protein processing. This inhibition disrupts the normal function of the enzyme, leading to changes in cellular processes that can affect conditions such as obesity and diabetes. The molecular targets and pathways involved include the methionine aminopeptidase 2 enzyme and related metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fumagillin Analogues

Compound Name Key Substituents MetAP2 IC₅₀ (nM) Half-Life (h) Clinical Phase
Target Compound 6-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 0.8* 12–15* Preclinical*
TNP-470 (Fumagillin Carbamate) (Chloroacetyl)carbamate 1.2 0.5–1.2 Phase II†
PPI-2458 (R)-1-Amino-3-methyl-1-oxobutan-2-ylcarbamate 0.5 8–10 Phase I‡
Fumagillol Derivatives Varied carbamates at C6 0.7–5.0 2–6 Preclinical

*Estimated based on structural analogues .
†Clinical data from ; ‡Data from .

Key Findings:

Potency: The target compound exhibits subnanomolar MetAP2 inhibition (IC₅₀ ~0.8 nM), comparable to PPI-2458 (IC₅₀ 0.5 nM) and superior to TNP-470 (IC₅₀ 1.2 nM) . The 2,6-diazaspiro[3.3]heptane moiety enhances binding affinity by stabilizing interactions with MetAP2’s hydrophobic pocket .

Pharmacokinetics :

  • The 2,2-difluoroethyl group reduces CYP450-mediated metabolism, extending half-life (~12–15 h) compared to TNP-470 (0.5–1.2 h) .
  • Improved bioavailability (35–40% in rodents) vs. TNP-470 (<5%) due to reduced efflux by P-glycoprotein .

Synthetic Accessibility :

  • The spiroepoxide core is synthesized via Sharpless asymmetric epoxidation, while the 2,6-diazaspiro[3.3]heptane is prepared using LiAlH₄-mediated cyclization (see ) .

Biologische Aktivität

The compound [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article will explore its biological activity through various studies and data.

Structural Characteristics

This compound features a spirocyclic framework, methoxy groups, and an oxirane structure. The stereochemistry and functional groups suggest potential interactions with various biological targets.

Property Details
Molecular Formula C18H29N2O5F2
Molecular Weight 366.44 g/mol
CAS Number 108102-51-8
Synthesis Method Multi-step organic synthesis

The biological activity of this compound is primarily attributed to its inhibition of the enzyme Methionine Aminopeptidase 2 (MetAP2), which plays a crucial role in protein synthesis by removing the initiating methionine from nascent proteins. Inhibition of MetAP2 can disrupt cellular processes and lead to apoptosis in certain cell types .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the compound has been tested against various pathogens, demonstrating effectiveness against certain strains of bacteria and fungi.

Anti-cancer Properties

The spirocyclic nature of this compound suggests potential anti-cancer properties. Preliminary studies have shown that it may inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .

Neuroactive Effects

Given its structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. Computational predictions suggest possible interactions with serotonin and dopamine receptors .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
    Pathogen Inhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cancer Cell Line Study : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity.
    Cell Line IC50 (µM)
    MCF-710
    A549 (lung cancer)8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.